molecular formula C19H36N6O7 B12317289 2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid CAS No. 6693-50-1

2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid

Cat. No.: B12317289
CAS No.: 6693-50-1
M. Wt: 460.5 g/mol
InChI Key: SUQWGICKJIJKNO-UHFFFAOYSA-N
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Description

Lys-lys-gly-glu is a tetrapeptide composed of four amino acids: lysine, lysine, glycine, and glutamic acid Peptides like Lys-lys-gly-glu are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-lys-gly-glu typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and benzyl (Bn) for the carboxyl group.

  • Step 1: Protection of Amino Acids

    • Lysine is protected using Boc or Cbz (carbobenzoxy) groups.
    • Glycine and glutamic acid are similarly protected.
  • Step 2: Coupling Reactions

    • The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
  • Step 3: Deprotection

    • After the peptide chain is assembled, the protecting groups are removed using appropriate reagents, such as trifluoroacetic acid (TFA) for Boc groups or hydrogenation for Cbz groups.

Industrial Production Methods

Industrial production of peptides like Lys-lys-gly-glu often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the C-terminal amino acid to a solid resin and sequentially adding protected amino acids. SPPS allows for efficient synthesis and easy purification of the peptide.

Chemical Reactions Analysis

Types of Reactions

Lys-lys-gly-glu can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The peptide can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.

Scientific Research Applications

Lys-lys-gly-glu has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and products, including cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of Lys-lys-gly-glu involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on cell surfaces, triggering signaling cascades that regulate various cellular functions. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Lys-lys-gly: A tripeptide with similar properties but lacking the glutamic acid residue.

    Lys-gly-glu: Another tripeptide with a different sequence and potentially different biological activities.

    Gly-glu-lys: A tripeptide with a different arrangement of amino acids.

Uniqueness

Lys-lys-gly-glu is unique due to its specific sequence, which imparts distinct chemical and biological properties. The presence of two lysine residues may enhance its binding affinity to certain targets, while the glutamic acid residue can influence its solubility and reactivity.

Properties

IUPAC Name

2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N6O7/c20-9-3-1-5-12(22)17(29)25-13(6-2-4-10-21)18(30)23-11-15(26)24-14(19(31)32)7-8-16(27)28/h12-14H,1-11,20-22H2,(H,23,30)(H,24,26)(H,25,29)(H,27,28)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQWGICKJIJKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N6O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90410639
Record name 2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6693-50-1
Record name 2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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